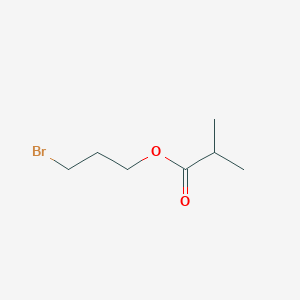![molecular formula C24H28N2O B14644381 Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl- CAS No. 53370-57-3](/img/structure/B14644381.png)
Benzenamine, 4,4'-[(phenylmethoxy)methylene]bis[N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-]: is a complex organic compound that contains 55 atoms, including 28 hydrogen atoms, 24 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-] involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in various chemical databases and research articles .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent control of reaction parameters to ensure high yield and purity. The process often includes purification steps such as crystallization or distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may produce corresponding nitro compounds, while reduction may yield amines .
Scientific Research Applications
Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-] has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Shares a similar structure but lacks the phenylmethoxy group.
Aniline, 4,4’-methylenebis[N,N-dimethyl-]: Another related compound with similar properties.
Uniqueness
Benzenamine, 4,4’-[(phenylmethoxy)methylene]bis[N,N-dimethyl-] is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
53370-57-3 |
|---|---|
Molecular Formula |
C24H28N2O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-phenylmethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H28N2O/c1-25(2)22-14-10-20(11-15-22)24(27-18-19-8-6-5-7-9-19)21-12-16-23(17-13-21)26(3)4/h5-17,24H,18H2,1-4H3 |
InChI Key |
YBOBZZSJMAWFBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


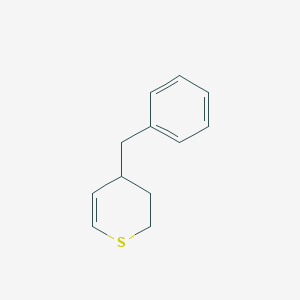
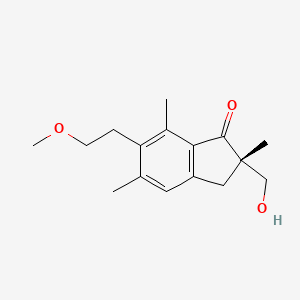
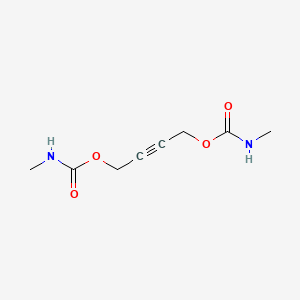
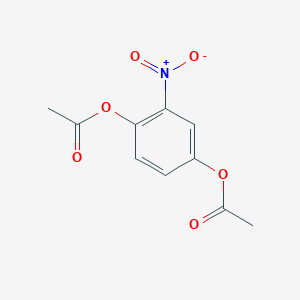
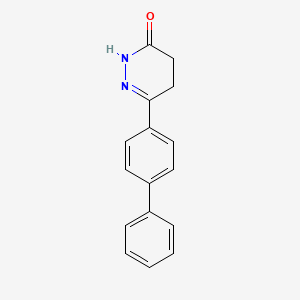
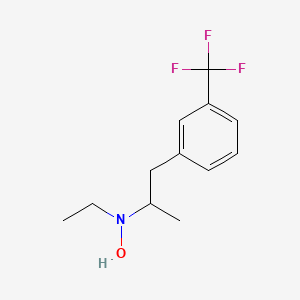
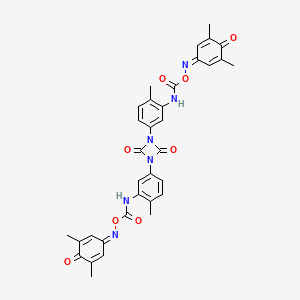
![1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14644329.png)
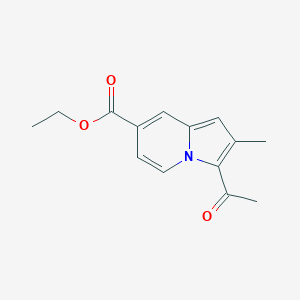

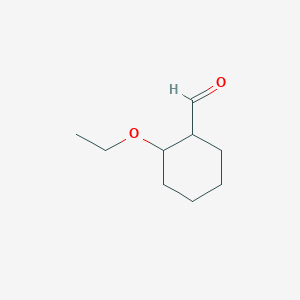
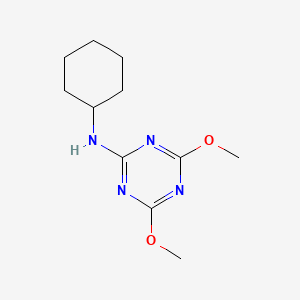
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
